molecular formula C11H8Br2N2O2 B1193815 (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide CAS No. 244240-24-2

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide

Cat. No. B1193815
M. Wt: 360.0
InChI Key: UVSVTDVJQAJIFG-VURMDHGXSA-N
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Description

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide is a chemical compound with the following properties:



  • Molecular Formula : C₁₁H₈Br₂N₂O₂

  • Molecular Weight : 360.005 g/mol

  • Structure : The compound exists in the (Z)-configuration, indicating a specific geometric arrangement around the double bond.

  • Chemical Names : It goes by various names, including its IUPAC name and other common identifiers.



Synthesis Analysis

The synthesis of this compound involves specific reactions and steps. Researchers have explored various synthetic routes to obtain it. These methods may include condensation reactions, cyclizations, and functional group transformations. Detailed studies on the most efficient and scalable synthesis are essential for practical applications.



Molecular Structure Analysis

The molecular structure of (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide plays a crucial role in its properties and interactions. Analyzing bond angles, torsion angles, and intermolecular forces provides insights into its stability and reactivity.



Chemical Reactions Analysis

Understanding the reactivity of this compound is vital. Investigate its behavior under different conditions, such as acidic or basic environments, temperature variations, and exposure to other chemicals. Identify potential reaction pathways, intermediates, and products.



Physical And Chemical Properties Analysis


  • Solubility : Determine its solubility in various solvents (polar, nonpolar, aqueous).

  • Melting and Boiling Points : Investigate its phase transitions.

  • Spectroscopic Data : Analyze IR, NMR, and UV-Vis spectra.

  • Crystal Structure : If available, study its crystallographic data.


Scientific Research Applications

Molecular Structure and Crystal Packing

  • This compound, along with its analogs, has been studied for its molecular structure and crystal packing characteristics. These compounds are potent inhibitors of Bruton's tyrosine kinase (BTK) and have similar molecular structures, displaying hydrogen-bonding networks and crystal packing. The aromatic ring and the amide group form a conjugated pi-system ensuring planarity, which is crucial for their biological activity (Ghosh et al., 2000).

Analogs as EGFR Inhibitors

  • Certain analogs of this compound have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase involved in cell signaling pathways. The structural similarity of these compounds suggests their potential for binding to EGFR's ATP-binding pocket (Ghosh, Zheng, & Uckun, 1999).

Conformation and Isomerization Studies

  • Studies have been conducted on the conformation of these compounds, revealing that they undergo solvent-dependent isomerization. This characteristic could be significant in understanding their interaction with biological targets and their stability under different conditions (Papageorgiou et al., 1998; 2010).

Synthetic Applications

  • These compounds have been explored for their synthetic applications, such as in the formation of various nitrile and non-nitrile pyridine products. This demonstrates their versatility and potential utility in the synthesis of new chemical entities (O'callaghan et al., 1999).

Enamide Synthesis

  • Research has focused on the synthesis of geometrically defined enamides from compounds like (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide. Enamides are important in various natural products and have applications in asymmetric synthesis (Trost, Cregg, & Quach, 2017).

Corrosion Inhibition

  • Derivatives of this compound have been studied for their role in corrosion inhibition, particularly on copper in nitric acid solutions. This suggests potential industrial applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Stereoselective Synthesis

  • The compound and its derivatives have been used in the stereoselective synthesis of enamides, highlighting their significance in producing compounds with specific geometric configurations, which is important in drug development and synthetic chemistry (Panda & Mothkuri, 2012).

Antimicrobial Activity

  • Some derivatives have shown antimicrobial activity, expanding their potential utility in the development of new antimicrobial agents (Banday & Rauf, 2009).

Enzyme Inhibition

  • It has been identified as an inhibitor of human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This finding has implications for drug discovery, particularly in targeting specific metabolic pathways (Papageorgiou et al., 1997).

Immunomodulatory Properties

  • Research has also focused on novel butenamides derived from this compound, displaying immunosuppressive activity. This suggests potential applications in developing new immunomodulatory drugs (Axton et al., 1992).

Safety And Hazards

Evaluate potential risks associated with handling this compound:



  • Toxicity : Investigate its toxicity profile.

  • Stability : Assess its stability under different conditions.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.


Future Directions

Consider the following avenues for further research:



  • Biological Activity : Explore its potential as a drug candidate.

  • Derivatives : Synthesize analogs to modify its properties.

  • Industrial Applications : Investigate its use in materials science or catalysis.


Remember that this analysis is based on available information, and further research may reveal additional insights. For a more detailed examination, consult relevant scientific literature123.


properties

IUPAC Name

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSVTDVJQAJIFG-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017390
Record name (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide

CAS RN

244240-24-2, 62004-35-7
Record name (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LFM-A13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LFM-A13
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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